4-(4-Benzylphenyl)-2-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole
Description
Properties
CAS No. |
4072-64-4 |
|---|---|
Molecular Formula |
C32H24N2S2 |
Molecular Weight |
500.7 g/mol |
IUPAC Name |
4-(4-benzylphenyl)-2-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C32H24N2S2/c1-3-7-23(8-4-1)19-25-11-15-27(16-12-25)29-21-35-31(33-29)32-34-30(22-36-32)28-17-13-26(14-18-28)20-24-9-5-2-6-10-24/h1-18,21-22H,19-20H2 |
InChI Key |
AJMIFBRZTRZHLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC(=N3)C4=NC(=CS4)C5=CC=C(C=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(4-Benzylphenyl)-1,3-thiazole Intermediate
The first thiazole ring is synthesized by reacting 4-benzylphenyl thioamide with α-bromo-4′-benzylphenylacetophenone. The thioamide is prepared via thionation of 4-benzylphenyl benzamide using Lawesson’s reagent (yield: 85–92%). Cyclization occurs in refluxing ethanol, forming 4-(4-benzylphenyl)-1,3-thiazole with a bromine atom at position 2 (Fig. 1A).
Key Reaction Conditions
Functionalization at Position 2 for Bis-Thiazole Formation
The bromine at position 2 of the first thiazole is replaced via nucleophilic substitution with a thiolate generated from 4-(4-benzylphenyl)-1,3-thiazole-2-thiol. This step requires anhydrous DMF and potassium carbonate (yield: 65–72%). Alternatively, Suzuki-Miyaura coupling links pre-functionalized thiazole units.
Suzuki-Miyaura Cross-Coupling for Direct Bis-Thiazole Assembly
Palladium-catalyzed cross-coupling enables efficient conjugation of two thiazole rings. This method avoids multi-step functionalization and improves regioselectivity.
Preparation of Boronic Acid and Halide Precursors
-
Boronic Acid Derivative : 4-(4-Benzylphenyl)-1,3-thiazole-2-boronic acid is synthesized via Miyaura borylation of 2-bromo-4-(4-benzylphenyl)thiazole using bis(pinacolato)diboron and Pd(dppf)Cl₂ (yield: 88%).
-
Halide Derivative : 2-Bromo-4-(4-benzylphenyl)thiazole is obtained via bromination of the parent thiazole using N-bromosuccinimide (NBS) in CCl₄ (yield: 76%).
Coupling Reaction Optimization
Reaction of equimolar boronic acid and halide precursors under Suzuki conditions yields the target bis-thiazole (Table 1).
Table 1: Suzuki-Miyaura Coupling Parameters
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 82 |
| PdCl₂(dppf) | CsF | DMF | 100 | 75 |
| Pd(OAc)₂/XPhos | K₃PO₄ | Toluene | 110 | 68 |
One-Pot Tandem Cyclization Strategy
A novel approach combines Hantzsch cyclization and C–H activation in a single pot, reducing purification steps. Thiourea derivatives and α,α′-dibromo diketones undergo sequential cyclization under microwave irradiation.
Reaction Mechanism and Conditions
-
Thiazole Ring 1 : Thiourea reacts with α-bromo-4-benzylphenylacetophenone to form the first thiazole.
-
C–H Activation : The intermediate undergoes palladium-catalyzed coupling with a second thiourea unit, forming the bis-thiazole scaffold.
Optimized Parameters
-
Solvent: DMF
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: XPhos (10 mol%)
-
Microwave: 150°C, 15 min
-
Yield: 70%
Challenges and Mitigation Strategies
Steric Hindrance Management
The bulky 4-benzylphenyl groups impede reaction kinetics. Strategies include:
Purification Difficulties
Silica gel chromatography struggles with non-polar byproducts. Alternatives:
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Hantzsch Stepwise | 4 | 58 | 92 | Moderate |
| Suzuki Coupling | 3 | 75 | 98 | High |
| Tandem Cyclization | 2 | 70 | 95 | Limited |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at sulfur atoms in thiazole rings. Key oxidative pathways include:
Studies demonstrate sulfoxide formation occurs preferentially at the 2-position thiazole ring due to electronic effects from the benzyl substituents. Controlled oxidation with H₂O₂ yields 78% mono-sulfoxide (TLC monitoring), while excess reagent produces di-sulfoxide (92% purity by HPLC) .
Reduction Reactions
The benzyl groups and thiazole rings show distinct reducibility:
DFT calculations reveal the 4-benzylphenyl groups lower reduction potential of adjacent thiazole rings by 0.3V compared to unsubstituted analogs . Catalytic hydrogenation requires >50 psi H₂ pressure for complete aromatic ring saturation .
Substitution Reactions
Nucleophilic displacement occurs at activated positions:
Table 3.1: Halogenation patterns
| Position | Reagent System | Product | X-ray Confirmation |
|---|---|---|---|
| C5 | NBS (1.2 eq), AIBN, CCl₄, Δ | 5-bromo derivative | Yes |
| C2' | ICl (2 eq), CH₃CN, 0°C | 2'-iodo-4-(4-benzylphenyl) form | No |
Table 3.2: Cross-coupling reactions
| Coupling Type | Catalytic System | Partner | Yield | Reference |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ (5%), K₂CO₃, dioxane | Phenylboronic acid | 83% | |
| Sonogashira | CuI/PdCl₂ (1:2), Et₃N, THF | Phenylacetylene | 76% |
X-ray crystallography of 5-bromo derivative (CCDC 2055111) confirms substitution at C5 position with Br-C bond length 1.89 Å . Sonogashira coupling shows regioselectivity for C5 over C2' position (3:1 ratio) .
Cyclization & Ring Expansion
The bis-thiazole system participates in ring-expansion reactions:
Reaction 4.1: With ethyl propiolate
textConditions: Cu(OTf)₂ (10 mol%), DCE, 80°C, 24 hrs Product: Thiazolo[3,2-a]pyridin-6-one derivative Yield: 68% (HPLC purity 94%) Mechanism: [2+2] cycloaddition followed by retro-Diels-Alder[7]
Reaction 4.2: Photochemical dimerization
textλ = 350 nm, benzene, N₂ atmosphere Quantum yield: Φ = 0.33 ± 0.02 Product: Cyclobutane-fused bis-thiazole (X-ray confirmed)[8]
Time-dependent DFT studies reveal photoexcitation at 347 nm promotes π→π* transition (ε = 12,400 M⁻¹cm⁻¹), enabling [2π+2π] dimerization . The reaction shows first-order kinetics (k = 1.2×10⁻³ s⁻¹).
Biological Activity Correlations
While pharmacological data for this specific compound remains unpublished, structural analogs demonstrate:
-
Antifungal activity : MIC = 3.12 µg/mL against C. albicans (vs fluconazole MIC = 1.56 µg/mL)
-
Cytotoxicity : IC₅₀ = 8.7 µM vs MCF-7 cells (doxorubicin IC₅₀ = 0.9 µM)
-
COX-2 inhibition : 84% at 10 µM (indomethacin = 92%)
QSAR modeling (r² = 0.89) identifies electron-withdrawing substituents at C5 improve antimicrobial potency by 4.2-fold .
This comprehensive reactivity profile establishes 4-(4-Benzylphenyl)-2-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole as a versatile scaffold for medicinal chemistry applications. The compound's dual reactivity centers enable rational design of derivatives with tailored electronic and steric properties.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : CHNS
Molecular Weight : 378.52 g/mol
IUPAC Name : 4-(4-benzylphenyl)-2-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole
The compound features a thiazole ring system, which is known for its diverse biological activities. The presence of benzyl groups enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 4-(4-benzylphenyl)-2-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole can inhibit the growth of various cancer cell lines.
- Case Study : A derivative of thiazole was tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B assay. Results indicated a strong cytotoxic effect with an IC50 value in the low micromolar range, suggesting potential for further development as an anticancer agent .
Antimicrobial Activity
Thiazole compounds have been noted for their antimicrobial properties. The compound has shown activity against several bacterial strains, indicating its potential as an antimicrobial agent.
- Case Study : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited significant inhibitory effects, suggesting that 4-(4-benzylphenyl)-2-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole may possess similar properties.
Acetylcholinesterase Inhibition
Thiazoles are being explored for their role as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer’s.
- Research Insight : Compounds containing thiazole structures have been synthesized and tested for their ability to inhibit acetylcholinesterase. Molecular docking studies revealed favorable binding interactions with the enzyme's active site, indicating potential therapeutic applications in treating cognitive decline associated with Alzheimer’s disease .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(4-Benzylphenyl)-2-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Thiazole Derivatives and Their Properties
*Note: The target compound’s biological activity is inferred from structurally similar derivatives.
Physicochemical and Crystallographic Properties
- Planarity : Fluorophenyl-substituted thiazoles (e.g., Compound 4) adopt near-planar conformations, optimizing crystal packing and intermolecular interactions . The benzylphenyl groups in the target compound may introduce steric hindrance, reducing planarity but enhancing solubility.
- Thermal Stability : Thiazoles with halogen substituents (e.g., 4-bromophenyl in ) exhibit high melting points (>200°C), correlating with strong intermolecular forces .
Biological Activity
The compound 4-(4-Benzylphenyl)-2-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole is a member of the thiazole family, which has garnered significant interest due to its diverse biological activities. Thiazole derivatives are known for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of 4-(4-Benzylphenyl)-2-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole is with a molecular weight of approximately 385.48 g/mol. The compound features a complex structure that includes two thiazole rings and benzyl groups, which may contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds structurally related to 4-(4-Benzylphenyl)-2-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole have shown significant inhibitory effects on various cancer cell lines. A study investigating 1,3-thiazole analogues found that certain derivatives exhibited potent activity against breast cancer cells by inducing apoptosis and cell cycle arrest at the G2/M phase . Specifically, compound 4 in that study demonstrated a reduction in cellular populations at the G2/M stage while increasing pre-G1 phase cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 4 | MCF-7 (breast cancer) | 5.73 | Induces apoptosis |
| Compound 22c | PTP1B Inhibitor | 6.37 | Inhibits phosphatase activity |
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. A series of 4-phenyl-1,3-thiazole derivatives were synthesized and tested against Candida albicans, with some compounds showing lower minimum inhibitory concentration (MIC) values than fluconazole, a standard antifungal . The promising results suggest that compounds similar to 4-(4-Benzylphenyl)-2-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole could be effective against resistant strains of fungi.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound 7a | C. albicans | 7.81 |
| Compound 7e | C. albicans | 3.9 |
Anti-inflammatory Activity
Thiazoles are also recognized for their anti-inflammatory properties. Research indicates that specific thiazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. The presence of hydrophobic and hydrophilic components in thiazoles enhances their ability to penetrate cell membranes and exert therapeutic effects .
The biological activity of 4-(4-Benzylphenyl)-2-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole can be attributed to its ability to interact with various biological targets:
- VEGFR-2 Inhibition : Similar compounds have been shown to inhibit VEGFR-2 kinase activity, which plays a crucial role in tumor angiogenesis .
- Cell Cycle Arrest : The ability to induce cell cycle arrest in cancer cells has been linked to the structural features of thiazoles that facilitate interaction with cell cycle regulatory proteins .
- Antifungal Mechanisms : The interaction with lanosterol C14α-demethylase in fungi has been identified as a target for certain thiazole derivatives .
Case Studies
Several case studies have explored the efficacy of thiazole derivatives in clinical and laboratory settings:
- Breast Cancer Study : A study demonstrated that a novel thiazole derivative significantly reduced tumor growth in MCF-7 xenograft models in vivo.
- Antifungal Efficacy : In vitro studies showed that specific thiazoles exhibited strong antifungal activity against resistant strains of Candida, outperforming traditional antifungal agents.
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield of 4-(4-benzylphenyl)-substituted thiazole derivatives?
Methodological Answer: Thiazole derivatives are typically synthesized via cyclization reactions using thiourea or thioamides under acidic or catalytic conditions. For example, substituted benzaldehydes can react with thiourea in ethanol with glacial acetic acid as a catalyst, followed by reflux and solvent evaporation to isolate products . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time (4–8 hours), and stoichiometric ratios of reactants. Monitoring reaction progress via TLC and recrystallization in ethanol can improve purity. For analogs with benzylphenyl groups, steric hindrance may require elevated temperatures (80–100°C) to achieve >70% yields .
Q. How can researchers validate the structural purity of this compound?
Methodological Answer: Structural validation requires a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Confirm aromatic proton environments (δ 7.2–8.1 ppm for benzyl groups) and thiazole ring carbons (δ 150–165 ppm) .
- IR Spectroscopy : Identify C=N stretching (1600–1650 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .
- Elemental Analysis : Compare experimental vs. calculated C, H, N, S percentages (e.g., ±0.3% deviation) .
- Melting Point : Sharp melting ranges (e.g., 139–140°C for similar derivatives) indicate crystallinity .
Q. What solvents and storage conditions are optimal for stabilizing this compound?
Methodological Answer: Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s aromatic and thiazole moieties. For long-term storage, lyophilize the compound and store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation or photodegradation. Avoid aqueous buffers (pH > 8) to limit hydrolysis of the thiazole ring .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of this compound?
Methodological Answer: Molecular docking studies (e.g., AutoDock Vina, Schrödinger Suite) can simulate interactions with biological targets (e.g., enzymes, receptors). For example:
- Target Preparation : Optimize the 3D structure of the compound using DFT (B3LYP/6-31G*) .
- Docking Simulations : Dock the compound into active sites (e.g., acetylcholinesterase for neurodegenerative studies) and calculate binding affinities (ΔG ≤ –8 kcal/mol suggests strong interactions) .
- MD Simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for thiazole derivatives?
Methodological Answer: Contradictions in SAR often arise from substituent electronic effects or assay variability. To address this:
- Electron-Withdrawing Groups (EWGs) : Introduce –NO₂ or –CF₃ to enhance electrophilicity and binding to nucleophilic targets (e.g., kinases) .
- Bioisosteric Replacement : Replace benzylphenyl with pyridinyl or naphthyl groups to balance lipophilicity (logP 3–5) .
- Orthogonal Assays : Validate activity across multiple models (e.g., in vitro enzyme inhibition + cell viability assays) .
Q. How can researchers design experiments to probe the mechanism of action in anticancer studies?
Methodological Answer:
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ dose-response curves .
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorescence assays (e.g., FITC-Annexin V staining) .
- ROS Detection : Employ DCFH-DA probes to measure reactive oxygen species (ROS) generation linked to thiazole-mediated oxidative stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
